molecular formula C22H14FN3O2S B2670316 (Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile CAS No. 1164456-32-9

(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile

Cat. No.: B2670316
CAS No.: 1164456-32-9
M. Wt: 403.43
InChI Key: BBYQLBMGAHOFIY-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile is a useful research compound. Its molecular formula is C22H14FN3O2S and its molecular weight is 403.43. The purity is usually 95%.
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Scientific Research Applications

Electro-optical Properties of Fluorene-based Conjugated Polymers

Polymers incorporating fluorene and thiazole units exhibit promising electro-optical properties. They are characterized by high molecular weights and exhibit interesting optical and redox characteristics suitable for applications in polymer light-emitting diodes (LEDs). Such compounds have been found to display well-behaved diode characteristics with electroluminescence (EL) maxima, suggesting their utility in the development of optoelectronic devices (Palai et al., 2014).

Photophysical and Electroluminescent Device Properties

Zn(II)-chelated complexes based on benzothiazole derivatives exhibit white-light emission and have been explored for their potential in multilayer electroluminescent devices. These compounds demonstrate excellent power efficiency and high luminance efficiency, making them promising candidates for organic light-emitting diodes (OLEDs) and potentially enhancing the performance of red-green-blue (RGB) OLEDs (Roh et al., 2009)

Anticancer Activity of Thiazolo[3,2-a]pyridines

Compounds structured around thiazolo[3,2-a]pyridines have shown promising anticancer activity across a range of cancer cell lines. This suggests the potential of similar thiazole-containing compounds in pharmaceutical applications, especially in the development of new anticancer agents (Altug et al., 2011).

Properties

IUPAC Name

(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2S/c23-16-7-5-14(6-8-16)11-15(12-24)20-25-17(13-29-20)9-10-26-21(27)18-3-1-2-4-19(18)22(26)28/h1-8,11,13H,9-10H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYQLBMGAHOFIY-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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